molecular formula C18H15FN2O2 B5884495 2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide

2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide

Cat. No. B5884495
M. Wt: 310.3 g/mol
InChI Key: NLBCERSJUJIWAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorine-substituted quinoline derivatives involves Michael addition reactions between guanidine hydrochloride and α,β-unsaturated ketones, resulting in compounds with improved solubility and potential anti-inflammatory activity (Sun et al., 2019). While this does not directly describe the synthesis of 2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide, it provides a context for the chemical strategies that might be applied to similar compounds.

Molecular Structure Analysis

Structural analysis through single-crystal X-ray diffraction is a common approach to understanding the molecular configuration of fluorine-substituted compounds, revealing the influence of fluorine atoms on molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions (Sun et al., 2019).

Chemical Reactions and Properties

The reactivity of similar compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, involves condensation reactions leading to products with distinct crystal structures and intermolecular interactions facilitated by fluorine atoms (Hehir & Gallagher, 2023). These reactions highlight the role of fluorine in enhancing solubility and modifying physical properties.

Physical Properties Analysis

The physical properties of fluorine-substituted benzamides include significant alterations in solubility, boiling points, and melting points due to the presence of fluorine atoms. The detailed solubility in water or PBS buffer systems for related compounds indicates the potential for diverse applications in solution chemistry and pharmacology (Sun et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability under various conditions, are influenced by the incorporation of fluorine atoms. For instance, the formation of hydrogen bonds and π-π interactions in fluorine-substituted benzamides contributes to their unique chemical behavior and potential as bioactive molecules (Sun et al., 2019).

Future Directions

The future directions in the study of quinoline derivatives involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The focus is on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

2-fluoro-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-21(18(23)14-7-3-4-8-15(14)19)11-13-10-12-6-2-5-9-16(12)20-17(13)22/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCERSJUJIWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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